Tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate
Description
Tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen of the pyrrolidine ring. The molecule contains a 2-aminoethyl side chain and a methyl group at the 3-position of the pyrrolidine core. Such Boc-protected amines are critical intermediates in organic synthesis, particularly in peptide chemistry and drug development, where temporary protection of amines is required during multi-step syntheses .
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-6-12(4,9-14)5-7-13/h5-9,13H2,1-4H3 |
InChI Key |
NDLRXCOKZBFTMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)C(=O)OC(C)(C)C)CCN |
Origin of Product |
United States |
Preparation Methods
Standard Boc Protection Protocol
In a representative procedure from analogous pyrrolidine systems, 3-(2-aminoethyl)-3-methylpyrrolidine is dissolved in anhydrous dichloromethane (DCM) and cooled to 0°C. Di-tert-butyl dicarbonate (Boc anhydride) is added dropwise, followed by triethylamine (TEA) as a base. The reaction proceeds at room temperature for 1–2 hours, achieving near-quantitative Boc protection.
Reaction Equation:
$$
\text{3-(2-Aminoethyl)-3-methylpyrrolidine} + (\text{Boc})_2\text{O} \xrightarrow{\text{TEA, DCM}} \text{Target Compound} + \text{Byproducts}
$$
Key Parameters:
- Solvent: Dichloromethane (DCM) or chloroform.
- Base: Triethylamine (TEA) or dimethylaminopyridine (DMAP).
- Yield: 85–98%.
Synthesis of the Pyrrolidine Core
The 3-methyl-3-(2-aminoethyl)pyrrolidine intermediate is synthesized via cyclization or functionalization of pre-existing rings.
Cyclization of Linear Precursors
A cyclocondensation approach involves treating 4-methyl-4-(2-nitroethyl)aminobutanal with a reducing agent such as sodium cyanoborohydride. The nitro group is subsequently reduced to an amine using hydrogen gas and palladium on carbon.
Reaction Conditions:
Functionalization of Pre-Formed Pyrrolidines
Alternative routes modify commercially available 3-methylpyrrolidine. For example, allylation at the 3-position via Grignard addition, followed by hydroamination, introduces the 2-aminoethyl group.
Reaction Sequence:
- Allylation: 3-Methylpyrrolidine + Allyl bromide → 3-methyl-3-allylpyrrolidine.
- Hydroamination: Catalytic hydroamination with Rh or Ir complexes to form 3-(2-aminoethyl)-3-methylpyrrolidine.
Yield: 40–55% (over two steps).
Comparative Analysis of Synthetic Routes
The table below evaluates three primary methods for synthesizing tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate:
Optimization of Reaction Conditions
Solvent and Base Selection
Boc protection yields improve in non-polar solvents (e.g., DCM) due to enhanced Boc anhydride solubility. Polar aprotic solvents like THF reduce side reactions but slow reaction kinetics. Triethylamine outperforms DMAP in cost-effectiveness for large-scale syntheses.
Characterization and Analytical Data
Successful synthesis is confirmed via:
- NMR Spectroscopy: Distinct signals for Boc tert-butyl protons (δ 1.45 ppm, singlet) and pyrrolidine backbone (δ 3.2–3.6 ppm, multiplet).
- Mass Spectrometry: Molecular ion peak at m/z 214.30 [M+H]⁺.
- IR Spectroscopy: N-H stretch at ~3350 cm⁻¹ (amine) and C=O stretch at ~1680 cm⁻¹ (carbamate).
Industrial-Scale Considerations
Batch processes dominate industrial production, with Boc protection conducted in 500–1000 L reactors. Key challenges include:
- Cost of Boc Anhydride: Accounts for 60–70% of raw material expenses.
- Waste Management: Neutralization of TEA-HCl byproducts requires careful pH control.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
Based on the search results, information on the applications of "tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate" is limited. However, the related compound "Tert-butyl 3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate" and other similar compounds have documented applications that can provide insights.
This compound is used in organic synthesis as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
While specific case studies and comprehensive data tables for this compound are unavailable in the search results, information on related compounds suggests potential applications:
Applications of related compounds:
- Organic Synthesis: Tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate can undergo hydrolysis, amidation, and condensation reactions, making it versatile for further synthetic applications.
- Medicinal Chemistry: Tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate plays a significant role in the pharmaceutical industry as a key intermediate in the synthesis of various biologically active compounds, including anticancer drugs.
- Biological activities: Derivatives of Tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate can inhibit specific cancer cell lines, highlighting potential therapeutic applications.
- Neuroprotection: Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate possesses a moderate protective effect in astrocytes against Aβ 1-42 due to a reduction in TNF-α and free radicals .
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The presence of the carbamate group allows it to form stable covalent bonds with active site residues, leading to prolonged effects .
Comparison with Similar Compounds
Tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate
- Structure: Features a hydroxymethyl and amino group at the 3-position of pyrrolidine.
- Key Differences: Lacks the 2-aminoethyl and methyl groups, introducing polar hydroxymethyl functionality.
- Applications : Likely used in medicinal chemistry for introducing hydroxyl groups or as a precursor for crosslinking reactions.
- Synthetic Notes: Registered under CAS 889949-18-2, with MDL number MFCD04115530 .
Tert-butyl (3S)-3-[(3-amino-2-pyridyl)amino]pyrrolidine-1-carboxylate
Tert-butyl (3R,4R)-3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-4-hydroxypyrrolidine-1-carboxylate
- Structure: Includes a cyclohexenylethylamino group and a hydroxyl group at the 4-position.
- Key Differences : The bulky cyclohexene substituent enhances lipophilicity, while the hydroxyl group adds hydrogen-bonding capacity.
- Applications: Potential use in targeting hydrophobic binding pockets in drug design .
Tert-butyl 3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate
Tert-butyl 3-(3-(2-aminoethyl)-5-methoxy-1H-indol-2-yl)azetidine-1-carboxylate (Compound 48)
- Structure: Azetidine core substituted with an indole moiety and 2-aminoethyl group.
- Key Differences : The azetidine ring (4-membered) confers higher ring strain than pyrrolidine (5-membered), influencing reactivity and conformational flexibility.
- Synthesis: Prepared via NaBH4/NiCl2-mediated reduction of a nitroethyl intermediate in methanol .
Tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate
- Structure : Features a nitro-pyrimidine substituent.
- Key Differences: The electron-deficient pyrimidine ring contrasts with the electron-rich aminoethyl group, altering electrophilic/nucleophilic behavior.
- Analytical Data : TLC Rf = 0.29 (hexane:ethyl acetate = 4:1) .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
Tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate, also known as (R)-tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate, is a compound with significant biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : CHNO
- Molecular Weight : 214.30 g/mol
- CAS Number : 1420537-04-7
This compound functions primarily as a modulator of neurotransmitter systems. Research indicates that it interacts with various receptors in the central nervous system, potentially influencing pathways involved in mood regulation and cognitive function.
1. Neuroprotective Effects
Recent studies have shown that this compound exhibits neuroprotective properties, particularly in models of neurodegenerative diseases. For instance, it has been observed to reduce oxidative stress and inflammation in neuronal cells exposed to amyloid-beta peptides, which are implicated in Alzheimer's disease.
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. Its efficacy against Gram-positive and Gram-negative bacteria suggests potential applications in developing new antibiotics.
3. Cytotoxicity Studies
In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, showcasing its potential as an anticancer agent. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.
Case Study 1: Neuroprotection in Alzheimer's Models
A study published in Molecules evaluated the protective effects of this compound on astrocytes subjected to amyloid-beta toxicity. The results showed significant reductions in TNF-alpha levels and free radical formation, suggesting a protective role against neuroinflammation and oxidative damage .
Case Study 2: Antimicrobial Efficacy
In a comparative study on various derivatives of pyrrolidine compounds, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those for traditional antibiotics .
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate, and what reaction conditions are critical for yield optimization?
- The compound is typically synthesized via alkylation of tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate with ethylenediamine under basic conditions. Key steps include:
- Activation : Use of triethylamine to deprotonate the amine and facilitate nucleophilic substitution .
- Temperature control : Reactions are often performed at 0–20°C to minimize side reactions .
- Purification : Column chromatography or recrystallization is essential to isolate the product with >95% purity .
- Yield optimization requires stoichiometric control of reagents and inert atmosphere to prevent oxidation of the aminoethyl group.
Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm) and the aminoethyl side chain (δ ~2.7–3.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 214.30 (C₁₁H₂₂N₂O₂) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and bond angles, particularly for the pyrrolidine ring and substituents .
Q. What are the primary applications of this compound in medicinal chemistry research?
- It serves as a versatile intermediate for synthesizing bioactive molecules, including:
- Anticancer agents : Derivatives with modified tert-butyl groups show enhanced cytotoxicity against cancer cell lines (e.g., IC₅₀ < 10 μM in HeLa cells) .
- Neuroprotective compounds : The aminoethyl group enables hydrogen bonding with neurotransmitter receptors .
Advanced Research Questions
Q. How can researchers resolve contradictions in structural data obtained from different characterization methods?
- Case Study : Discrepancies between NMR and crystallography data for the aminoethyl group’s conformation can arise due to solution-phase flexibility vs. solid-state rigidity.
- Methodology :
- Use dynamic NMR (DNMR) to assess rotational barriers of the aminoethyl group in solution .
- Validate crystallographic data with density functional theory (DFT) calculations to identify energetically favorable conformers .
Q. What strategies are effective for designing derivatives with improved pharmacological properties?
- Substituent modification :
- Replace the tert-butyl group with trifluoromethyl (CF₃) to enhance metabolic stability .
- Introduce halogen atoms (e.g., Cl, Br) on the pyrrolidine ring to improve target binding affinity .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets like kinases or GPCRs .
Q. How can synthetic protocols be adapted to address low yields in large-scale production?
- Continuous flow reactors : Improve mixing efficiency and reduce reaction time compared to batch processes .
- Catalyst optimization : Use phase-transfer catalysts (e.g., DMAP) to enhance amine alkylation kinetics .
- Process analytical technology (PAT) : Monitor reaction progress in real-time via in-situ FTIR to adjust parameters dynamically .
Q. What are the best practices for analyzing biological activity data when comparing this compound to its analogs?
- Dose-response profiling : Generate IC₅₀/EC₅₀ curves for derivatives using standardized assays (e.g., MTT for cytotoxicity) .
- Structure-activity relationship (SAR) : Correlate substituent electronegativity or steric bulk with activity trends (e.g., CF₃ analogs show 3x higher potency than CH₃) .
- Data normalization : Account for batch-to-batch variability by including positive controls (e.g., doxorubicin for cytotoxicity assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
